1,3-Dithiolan-2-imine 1,3-Dithiolan-2-imine
Brand Name: Vulcanchem
CAS No.: 4472-81-5
VCID: VC21198029
InChI: InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2
SMILES: C1CSC(=N)S1
Molecular Formula: C3H5NS2
Molecular Weight: 119.21 g/mol

1,3-Dithiolan-2-imine

CAS No.: 4472-81-5

Cat. No.: VC21198029

Molecular Formula: C3H5NS2

Molecular Weight: 119.21 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dithiolan-2-imine - 4472-81-5

Specification

CAS No. 4472-81-5
Molecular Formula C3H5NS2
Molecular Weight 119.21 g/mol
IUPAC Name 1,3-dithiolan-2-imine
Standard InChI InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2
Standard InChI Key MQCJIZHQXNUAQQ-UHFFFAOYSA-N
SMILES C1CSC(=N)S1
Canonical SMILES C1CSC(=N)S1

Introduction

Physicochemical Properties

Spectroscopic and Structural Data

The compound's structural identification can be confirmed through various spectroscopic methods. According to PubChem data, 1,3-Dithiolan-2-imine has the following identifiers which are crucial for its characterization:

ParameterValue
InChIInChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2
InChIKeyMQCJIZHQXNUAQQ-UHFFFAOYSA-N
SMILESC1CSC(=N)S1
Molecular Weight119.21 g/mol
CAS Number4472-81-5

Table 1: Spectroscopic and Structural Identifiers of 1,3-Dithiolan-2-imine

Stability and Reactivity Profile

Chemical Reactivity

Reactivity of the Dithiolane Ring

The reactivity of 1,3-Dithiolan-2-imine likely combines the properties of both the dithiolane ring and the imine functionality. The dithiolane ring in related compounds is known to undergo various transformations:

  • Ring cleavage reactions: Various reagents can open the dithiolane ring, including CuCl2-adsorbed silica gel, thionyl chloride, P2I4/Ac2O, and others .

  • Oxidation reactions: Dithiolanes can undergo oxidation, as observed in microbial oxidation of 1,3-dithiolanes to produce 1,3-dithiolane-1-oxides .

Imine Reactivity

Applications and Significance

Role as a Metabolite

1,3-Dithiolan-2-imine serves as one of the metabolites of Cyolane, a systemic organophosphate insecticide effective against larvae of all stages . This metabolic relationship highlights the importance of understanding this compound from toxicological and environmental perspectives.

Structural Comparisons with Related Compounds

Structural Relationship to 1,3-Dithiolane

1,3-Dithiolan-2-imine can be considered a derivative of 1,3-dithiolane, where the methylene group at position 2 is replaced with an imine group. While 1,3-dithiolane has the formula CH2S2C2H4, 1,3-Dithiolan-2-imine has the formula C3H5NS2, reflecting this structural modification .

Comparison with 1,2-Dithiolane Derivatives

It's worth noting the structural relationship between 1,3-dithiolane derivatives (like 1,3-Dithiolan-2-imine) and 1,2-dithiolane derivatives. 1,3-Dithiolane is an isomer of 1,2-dithiolane, with the key difference being the position of the sulfur atoms in the five-membered ring . 1,2-Dithiolanes have been extensively studied for their unique properties, including strain-induced reactivity and applications in various fields .

CompoundStructure CharacteristicsRelative Position of Sulfur AtomsNotable Features
1,3-Dithiolan-2-imineFive-membered ring with imine at position 2Positions 1 and 3Metabolite of Cyolane; C=N functionality
1,3-DithiolaneFive-membered ringPositions 1 and 3Resistance to hydrolysis; Protection group
1,2-DithiolaneFive-membered ringAdjacent positions (1 and 2)Higher ring strain; Different reactivity profile

Table 2: Comparison of 1,3-Dithiolan-2-imine with Related Heterocyclic Compounds

Analytical Methods

Identification and Characterization

The identification and characterization of 1,3-Dithiolan-2-imine can be accomplished through various analytical techniques:

  • Mass Spectrometry: For molecular weight determination and fragmentation pattern analysis

  • NMR Spectroscopy: 1H and 13C NMR for structural confirmation

  • IR Spectroscopy: To identify characteristic functional groups, particularly the C=N stretching vibration

  • X-ray Crystallography: For definitive structural determination if crystalline samples can be obtained

Detection in Environmental and Biological Samples

As a metabolite of an organophosphate insecticide, methods for detecting 1,3-Dithiolan-2-imine in environmental and biological samples are relevant for monitoring pesticide degradation and assessing potential exposure. These methods might include:

  • GC-MS or LC-MS techniques for trace detection

  • Immunoassay-based methods for field screening

  • Specialized extraction and concentration techniques for environmental samples

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